

Spectroscopic data of 2,6-Dichlorobenzyl alcohol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2,6-Dichlorobenzyl alcohol

Cat. No.: B098724

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An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichlorobenzyl Alcohol

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule is fundamental to its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,6-Dichlorobenzyl alcohol** (CAS No: 15258-73-8).

Chemical Structure and Properties

- Chemical Formula: $C_7H_6Cl_2O$ [1][2]
- Molecular Weight: 177.03 g/mol [3][4]
- Appearance: Solid [3]
- Melting Point: 96-98 °C [3]
- Synonyms: (2,6-Dichlorophenyl)methanol, Benzenemethanol, 2,6-dichloro- [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.3	Multiplet	3H	-	Aromatic C-H (H3, H4, H5)
~4.9	Singlet	2H	-	Methylene (-CH ₂ -)
~2.5	Singlet	1H	-	Hydroxyl (-OH)

Note: Data is typically acquired in CDCl₃. The hydroxyl proton signal can be broad and its chemical shift is concentration-dependent.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~136.0	C2, C6 (Aromatic C-Cl)
~130.0	C4 (Aromatic C-H)
~129.0	C3, C5 (Aromatic C-H)
~128.5	C1 (Aromatic C-CH ₂ OH)
~62.0	-CH ₂ OH (Methylene Carbon)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2,6-Dichlorobenzyl alcohol** is characterized by the following absorption bands.

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretching[5]
2943	Asymmetric/Symmetric -CH ₂ - stretching[5]
1571, 1557, 1429	Phenyl ring C=C stretching[5]
1455-1350	-CH ₂ - bending (scissoring and wagging)[5]
1214	In-plane C-H deformation[5]
1050-1000	C-O stretching
829, 786	C-Cl stretching[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2,6-Dichlorobenzyl alcohol** exhibits the following major peaks.

m/z	Relative Abundance	Assignment
176/178/180	High	[M] ⁺ (Molecular ion peak with isotopic pattern for two Cl atoms)
141/143	High	[M-Cl] ⁺
113	Moderate	[M-Cl-CO] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note: The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **2,6-Dichlorobenzyl alcohol** in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).[\[6\]](#)
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[\[6\]](#)
- Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: For ^1H NMR, standard pulse sequences like 'zg30' or 'zg' are used. For ^{13}C NMR, a proton-decoupled sequence is employed. To obtain accurate quantitative data, spectra must be acquired under strict experimental conditions, including appropriate relaxation delays.[\[7\]](#)
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **2,6-Dichlorobenzyl alcohol** in a few drops of a volatile solvent like methylene chloride or acetone.[\[8\]](#)
- Film Deposition: Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[\[8\]](#)[\[9\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[8\]](#)
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.[\[8\]](#) Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean, empty salt plate should be taken first.[\[10\]](#)

Mass Spectrometry Protocol (Electron Ionization - EI)

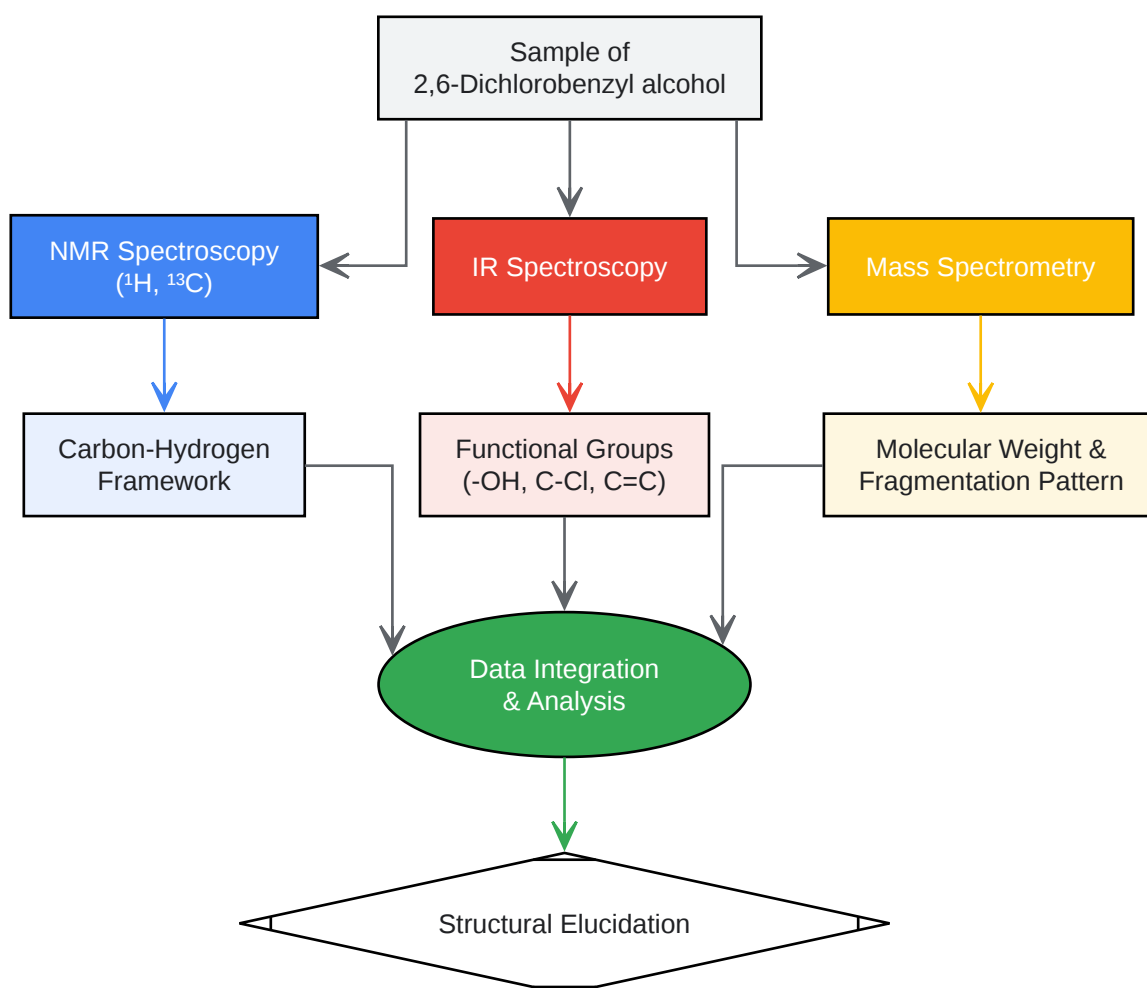
- Sample Preparation: For direct injection, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100

micrograms per mL.[11]

- Instrumentation: Introduce the sample into a mass spectrometer equipped with an EI source.
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[12]
- Detection: A detector records the abundance of each ion, generating the mass spectrum.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using the spectroscopic methods described.



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Caption: Spectroscopic workflow for structural elucidation.

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